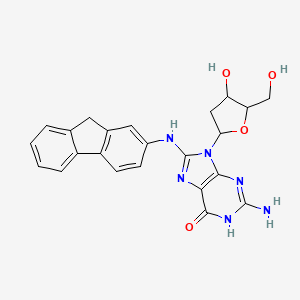
2-Deoxy-8-(9h-fluoren-2-ylamino)-guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine is a modified nucleoside analog that has garnered interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the substitution of the guanine base with a fluorenyl group, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine typically involves multi-step organic synthesis. The process begins with the protection of the hydroxyl groups of 2-deoxyguanosine, followed by the introduction of the fluorenyl group through nucleophilic substitution. The reaction conditions often require the use of anhydrous solvents, inert atmosphere, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to enhance efficiency and scalability. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized under specific conditions, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can modify the fluorenyl group, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group can yield fluorenone derivatives, while substitution reactions can produce a variety of modified nucleosides.
Wissenschaftliche Forschungsanwendungen
2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine has several applications in scientific research:
Chemistry: It is used as a probe to study nucleic acid interactions and dynamics.
Biology: The compound is employed in the investigation of DNA repair mechanisms and mutagenesis.
Medicine: Research explores its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: It may be used in the development of novel materials and sensors due to its unique photophysical properties.
Wirkmechanismus
The mechanism of action of 2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine involves its incorporation into DNA, where it can disrupt normal base pairing and replication processes. The fluorenyl group can intercalate between DNA bases, leading to structural distortions and potential inhibition of DNA polymerase activity. This can result in the induction of DNA damage and activation of repair pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Aminoguanosine: Another modified nucleoside with an amino group at the 8-position.
8-Bromoguanosine: Contains a bromine atom at the 8-position, used in similar research applications.
8-Oxoguanosine: An oxidized form of guanosine, commonly studied in the context of oxidative stress and DNA damage.
Uniqueness
2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine is unique due to the presence of the fluorenyl group, which imparts distinct photophysical properties and enhances its utility in studying nucleic acid interactions. Its ability to intercalate into DNA and disrupt replication makes it a valuable tool in both basic and applied research.
Eigenschaften
Molekularformel |
C23H22N6O4 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
2-amino-8-(9H-fluoren-2-ylamino)-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C23H22N6O4/c24-22-27-20-19(21(32)28-22)26-23(29(20)18-9-16(31)17(10-30)33-18)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30-31H,7,9-10H2,(H,25,26)(H3,24,27,28,32) |
InChI-Schlüssel |
RMYQNJYFBAYPNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















